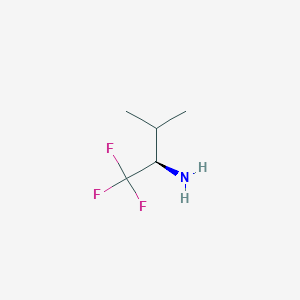

(2R)-1,1,1-trifluoro-3-methylbutan-2-amine

描述

属性

IUPAC Name |

(2R)-1,1,1-trifluoro-3-methylbutan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10F3N/c1-3(2)4(9)5(6,7)8/h3-4H,9H2,1-2H3/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGGUXSPKQBCCRM-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30654237 | |

| Record name | (2R)-1,1,1-Trifluoro-3-methylbutan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30654237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1032181-63-7 | |

| Record name | (2R)-1,1,1-Trifluoro-3-methylbutan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30654237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Nucleophilic Substitution on Halogenated Precursors

A common approach starts from a suitably protected or halogenated chiral butan-2-amine derivative, which undergoes nucleophilic substitution with trifluoromethylating agents. This method requires:

- A chiral precursor with the desired (2R) stereochemistry.

- Use of trifluoromethylation reagents such as trifluoromethanesulfonic acid derivatives or other electrophilic trifluoromethyl sources.

- Presence of a base to facilitate substitution and preserve stereochemistry.

Reaction conditions such as temperature (50–80°C), solvent choice (polar aprotic solvents like acetonitrile or tetrahydrofuran), and reaction time (24–48 hours) are optimized to maximize yield and enantiomeric excess (ee).

Advanced One-Step N-Trifluoromethylation of Amines

Recent research has developed efficient one-step methods for N-trifluoromethylation of amines, which may be adapted for synthesizing trifluoromethylated amines like this compound.

Desulfurizative Fluorination Using Carbon Disulfide and Silver Fluoride

A notable method involves the reaction of primary or secondary amines with carbon disulfide (CS2) and silver fluoride (AgF) under mild conditions, facilitated by bases such as DMAP or triethylamine. This approach proceeds via:

- Formation of thiocarbamoyl fluoride intermediates.

- Subsequent desulfurizative fluorination to install the trifluoromethyl group directly on nitrogen.

This method offers:

- Neutral reaction conditions, simplifying product isolation.

- Good yields (45–74%) depending on the amine substrate and base used.

- Applicability to complex bioactive molecules with N-CF3 motifs.

However, primary amines and amides are less effective substrates in this reaction, which may require alternative strategies for the target compound if it is a primary amine.

Stereochemical Control and Purification

Maintaining the (2R) stereochemistry during synthesis is critical. Methods include:

- Use of chiral catalysts or auxiliaries during trifluoromethylation.

- Careful control of reaction temperature to avoid racemization (optimal range 60–70°C).

- Purification by chiral HPLC or C18 reverse-phase chromatography to isolate the desired enantiomer.

Data Table: Reaction Parameters and Their Effects on Yield and Enantiomeric Excess

| Parameter | Typical Range | Impact on Yield and Enantiomeric Excess (ee) |

|---|---|---|

| Temperature | 50–80 °C | Higher temps may increase rate but reduce ee due to racemization |

| Reaction Time | 24–48 hours | Longer times improve conversion but risk product degradation |

| Base Type | DMAP, triethylamine, DIPEA | Essential for reaction progress; base choice affects yield (45–74%) |

| Solvent | Acetonitrile, THF | Polar aprotic solvents preferred for solubility and reaction efficiency |

| Catalyst Loading | 5–10 mol% (if used) | Higher loading can improve ee but increases cost |

Industrial and Scale-Up Considerations

Industrial synthesis may employ continuous flow reactors for better control of reaction parameters and scalability. Purification techniques such as crystallization and chromatographic separation are optimized to achieve high purity and enantiomeric excess.

Analytical Techniques for Quality Control

Ensuring the purity and stereochemical integrity of this compound involves:

- Chiral HPLC/GC for enantiomeric excess determination.

- NMR spectroscopy (including ^19F-NMR) to confirm fluorine incorporation and detect impurities.

- Mass spectrometry (LC-MS) for molecular weight confirmation and impurity profiling.

- Optical rotation measurements to verify stereochemistry.

化学反应分析

Types of Reactions

(2R)-1,1,1-trifluoro-3-methylbutan-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce various amine derivatives.

科学研究应用

Chemistry

In the field of chemistry, (2R)-1,1,1-trifluoro-3-methylbutan-2-amine serves as a versatile building block for synthesizing more complex organic molecules. It is often utilized in:

- Synthesis of Fluorinated Compounds : The presence of the trifluoromethyl group allows for the formation of various fluorinated derivatives that exhibit enhanced stability and reactivity.

Table 1: Common Reactions Involving this compound

| Reaction Type | Description | Typical Reagents |

|---|---|---|

| Oxidation | Forms corresponding oxides | Potassium permanganate, chromium trioxide |

| Reduction | Converts to different amine derivatives | Lithium aluminum hydride, sodium borohydride |

| Substitution | Trifluoromethyl group can be substituted | Halogens or nucleophiles |

Biology

In biological research, this compound is investigated for its effects on various biological systems. Notably:

- Enzyme Inhibition : Studies have shown that this compound exhibits significant inhibitory activity against acetylcholinesterase (AChE), which plays a crucial role in neurotransmission.

Table 2: Enzyme Inhibition Studies

| Compound | Inhibition Type | IC50 Value | Reference |

|---|---|---|---|

| This compound | Competitive | Not specified | |

| TFK (related compound) | Slow-binding | M |

Medicine

The therapeutic potential of this compound is being explored in various medical applications:

- Neuropharmacology : Due to its ability to inhibit AChE, it may be useful in treating neurodegenerative diseases like Alzheimer's by enhancing cholinergic signaling.

Case Study Example

A case study demonstrated the synthesis of this compound and its testing for neuropharmacological activity. The compound was synthesized via a reaction between 3-methyl-2-butanone and trifluoromethylamine under controlled conditions. The resulting product showed enhanced stability and bioactivity compared to non-fluorinated analogs.

Industry

In industrial applications, this compound is used to produce specialty chemicals with unique properties. Its fluorinated nature imparts desirable characteristics such as increased thermal stability and chemical resistance.

作用机制

The mechanism by which (2R)-1,1,1-trifluoro-3-methylbutan-2-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, leading to significant biological activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, resulting in various physiological effects.

相似化合物的比较

1,1,1-Trifluoro-3-methylbutan-2-amine (Racemic Mixture)

- CAS : 1582-18-9

- Molecular Formula : C₅H₁₀F₃N

- Molecular Weight : 141.135 g/mol

- Key Differences : While chemically identical to the target compound in formula, the racemic mixture lacks stereochemical specificity. The (2R)-enantiomer may exhibit distinct biological activity compared to the (2S)-form, particularly in receptor-binding interactions. For example, enantiomers often differ in pharmacokinetics or toxicity profiles .

(2S)-1,1,1-Trifluorobutan-2-amine Hydrochloride

- CAS : 101054-96-0

- Molecular Formula : C₄H₈F₃N·HCl

- Molecular Weight : ~158.57 g/mol

- Key Differences :

(R)-1-(4-Chloro-3-fluorophenyl)-2,2,2-trifluoroethan-1-amine

- CAS : 2415751-74-3

- Molecular Formula : C₈H₆ClF₄N

- Molecular Weight : 233.59 g/mol

- Key Differences :

4-[4-(3-Methylphenyl)-1H-1,2,3-triazol-1-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine

- Molecular Formula : C₁₉H₁₉F₃N₄

- Molecular Weight : 384.38 g/mol

- Applications: Likely used in high-throughput drug discovery due to modular synthesis via click chemistry .

Comparative Data Table

Research Findings and Implications

Stereochemical Impact : The (2R)-configuration of the target compound may offer superior enantioselectivity in catalysis or binding compared to racemic mixtures or S-forms .

Fluorine Effects : Trifluoromethyl groups in all compounds enhance lipophilicity and metabolic resistance, critical for drug half-life .

Structural Complexity : Aromatic and heterocyclic derivatives (e.g., triazole in ) show expanded applications but require more sophisticated synthesis routes.

Salt Forms : Hydrochloride salts (e.g., ) improve solubility, addressing a common limitation of free amines in formulation.

生物活性

(2R)-1,1,1-trifluoro-3-methylbutan-2-amine is an organic compound characterized by a trifluoromethyl group and an amine functional group. Its unique structure imparts significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential applications based on available research findings.

Overview of Biological Activity

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which may improve its bioavailability and efficacy in biological systems.

The mechanism by which this compound exerts its effects involves:

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes, including acetylcholinesterase (AChE). Its binding affinity to AChE suggests that it may act as a reversible inhibitor, impacting neurotransmitter levels and signaling pathways .

- Receptor Modulation : The presence of the trifluoromethyl group may enhance binding to certain receptors, potentially modulating their activity and leading to various physiological effects.

Research Findings

Several studies have highlighted the biological implications of this compound:

Enzyme Inhibition Studies

Research indicates that this compound exhibits significant inhibitory activity against AChE. Kinetic studies have shown that the compound can inhibit AChE in a competitive manner, with a slow onset of inhibition leading to a steady-state within approximately 35 minutes .

| Compound | Inhibition Type | IC50 Value | Reference |

|---|---|---|---|

| This compound | Competitive | Not specified | |

| TFK (related compound) | Slow-binding | 15 × 10^-15 M |

Case Studies

A case study involving the synthesis and testing of this compound revealed its potential applications in drug development. The compound was synthesized through a reaction involving 3-methyl-2-butanone and trifluoromethylamine under controlled conditions. The resulting product demonstrated enhanced stability and bioactivity compared to non-fluorinated analogs .

Applications in Medicine

The unique properties of this compound make it a promising candidate for various therapeutic applications:

- Neuropharmacology : Due to its ability to inhibit AChE, the compound may be explored for potential use in treating neurodegenerative diseases such as Alzheimer's disease by enhancing cholinergic signaling .

- Drug Development : Its structural characteristics allow it to serve as a building block in the synthesis of more complex organic molecules with targeted biological activities.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for (2R)-1,1,1-trifluoro-3-methylbutan-2-amine, and how can enantiomeric purity be ensured?

- Methodological Answer : The synthesis typically involves asymmetric catalytic methods, such as enantioselective hydrogenation or chiral resolution techniques. To ensure enantiomeric purity, chiral HPLC or capillary electrophoresis should be employed, with validation via NMR to confirm the absence of the (2S)-enantiomer. X-ray crystallography of derivatives (e.g., hydrochloride salts) can resolve stereochemical ambiguities .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Use a combination of , , and NMR to map substituent effects and confirm the trifluoromethyl group’s electronic influence. IR spectroscopy can identify amine stretching modes, while X-ray crystallography (e.g., of stabilized salts) provides definitive stereochemical assignment. Computational DFT studies (using SMILES/InChIKey data from PubChem) can supplement experimental data .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Methodological Answer : Fractional distillation under reduced pressure is suitable due to the compound’s volatility. For higher purity (>98%), preparative HPLC with a chiral stationary phase is recommended. Recrystallization of hydrochloride salts (e.g., using ethanol/ether mixtures) can further isolate the enantiomer .

Advanced Research Questions

Q. How does the stereochemistry of the (2R)-configuration influence intermolecular interactions in catalytic systems?

- Methodological Answer : The (2R)-configuration’s spatial arrangement affects hydrogen-bonding and steric hindrance in coordination complexes. Comparative studies with the (2S)-enantiomer (via kinetic resolution or chiral chromatography) can quantify enantioselectivity in reactions like asymmetric alkylation. Crystallographic data from related cyclopropane derivatives (e.g., CCDC-991863) provide structural analogs for modeling .

Q. What computational approaches are optimal for predicting the compound’s reactivity in fluorinated environments?

- Methodological Answer : Molecular dynamics simulations (using Gaussian or ORCA software) parameterized with NMR chemical shifts can model fluorine’s electron-withdrawing effects. Docking studies with enzymes (e.g., amine oxidases) should incorporate van der Waals radii adjustments for trifluoromethyl groups .

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., boiling point, solubility)?

- Methodological Answer : Validate discrepancies using standardized protocols (e.g., OECD TG 104 for volatility). Cross-reference DSC data for melting points and use shake-flask methods with HPLC quantification for solubility in polar solvents (e.g., DMSO/water mixtures). Collaborative interlaboratory studies are critical for reconciling data .

Q. What derivatization strategies enhance detection limits in trace analysis of this amine?

- Methodological Answer : Derivatize with 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene (CNBF) to form stable adducts detectable via LC-MS/MS at sub-ppm levels. Optimize reaction conditions (pH 9–10, 60°C) to minimize side products. Validate with spiked matrix recovery experiments .

Safety and Handling

Q. What safety protocols are critical for handling this compound in lab settings?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。